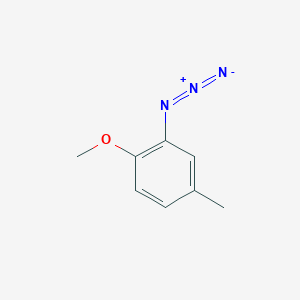

2-Azido-1-methoxy-4-methylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-1-methoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6-3-4-8(12-2)7(5-6)10-11-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVOULLTYPCARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Azido 1 Methoxy 4 Methylbenzene

Elucidation of Reaction Pathways for Cycloadditions

The azide (B81097) functional group is well-known for its participation in [3+2] cycloaddition reactions, often termed "click chemistry," with various unsaturated partners like alkynes and alkenes to form five-membered heterocycles. For 2-azido-1-methoxy-4-methylbenzene (B6232545), the primary cycloaddition pathway would involve reaction with an alkyne to yield a 1,2,3-triazole. The reaction can be promoted thermally or, more commonly, through catalysis, particularly with copper(I) or ruthenium complexes.

The regiochemical outcome of such cycloadditions is a key aspect of their reaction pathway. When reacting with an unsymmetrical alkyne, two different regioisomeric triazoles can be formed. The electronic nature of the substituents on the aryl azide plays a critical role in directing this selectivity. In copper-catalyzed azide-alkyne cycloadditions (CuAAC), aryl azides with electron-acceptor groups often favor the formation of 4-iodo-1,2,3-triazoles when reacting with 1-iodoalkynes, while those with electron-donor groups can shift the ratio researchgate.net. Given that this compound possesses two electron-donating groups (methoxy and methyl), its reaction pathway in a CuAAC reaction would be expected to be influenced by these substituents, although specific experimental data is lacking.

Furthermore, catalyst choice can invert the usual regioselectivity. While copper catalysts typically yield 1,4-disubstituted triazoles, ruthenium catalysts can selectively produce the 1,5-disubstituted regioisomer nih.gov. The proposed mechanism for ruthenium catalysis involves the formation of a ruthenacycle intermediate after oxidative coupling of the azide and alkyne with the metal center nih.gov. It is plausible that this compound could be directed to either the 1,4- or 1,5-triazole product by selecting the appropriate catalyst system.

Another potential cycloaddition pathway involves reactions with activated alkenes or in intramolecular processes if a suitable unsaturated tether is present. For instance, reactions of aryl azides with tryptophol (B1683683) derivatives, catalyzed by copper hydrides, are known to produce complex furoindoline and pyrroloindoline structures photobiology.com. While the specific substrate this compound has not been reported in this context, its isomer, 1-azido-4-methoxybenzene (B1265735), participates effectively in these transformations, suggesting that our target compound would likely be a viable substrate for similar complex cyclizations photobiology.com.

Understanding Nitrene-Mediated Processes and Intermediates

Upon thermal or photochemical activation, aryl azides like this compound are expected to extrude dinitrogen gas (N₂) to form a highly reactive aryl nitrene intermediate: 2-methoxy-4-methylphenylnitrene nsf.gov. This species, having a nitrogen atom with only six valence electrons, is electrophilic and can exist in either a singlet or a triplet spin state, which dictates its subsequent reactivity researchgate.net.

The primary reaction pathways for the generated 2-methoxy-4-methylphenylnitrene would likely be intramolecular, given the proximity of the methoxy (B1213986) and methyl substituents to the nitrene center.

Intramolecular C-H Insertion: The nitrene can insert into the C-H bonds of the adjacent methoxy (-OCH₃) or the ortho-methyl group. This is a common reaction for nitrenes and leads to the formation of new five- or six-membered heterocyclic rings. Metal catalysts, such as those based on iron, rhodium, or iridium, are often used to control the chemoselectivity of these amination reactions youtube.com. The choice of catalyst can favor C-H amination over other competing pathways like electrocyclization youtube.comnih.gov.

Ring Expansion: Aryl nitrenes are known to undergo ring expansion to form seven-membered ring systems called azepines researchgate.net. The 2-methoxy-4-methylphenylnitrene could rearrange to a dehydroazepine intermediate, which can then be trapped by nucleophiles present in the reaction medium.

Dimerization: In the absence of efficient intramolecular traps or external reagents, the nitrene intermediates can dimerize to form an azo compound, in this case, 2,2'-dimethoxy-4,4'-dimethylazobenzene youtube.com.

The presence of the ortho-methoxy group is expected to significantly influence the behavior of the nitrene. Studies on related ortho-substituted phenyl azides show that the nature of the substituent governs the decomposition pathway researchgate.net. For example, photolysis of o-azidoanilino derivatives leads to cyclization products researchgate.net. The electron-donating methoxy group in this compound would stabilize the nitrene, potentially influencing the rates and product distributions of these processes.

Kinetic Studies of Key Transformations

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For this compound, the key transformation amenable to kinetic analysis is its thermal decomposition to form the corresponding nitrene. While specific kinetic data for this compound is not available, studies on analogous aryl azides provide a framework for predicting its behavior.

The thermal decomposition of aryl azides typically follows first-order kinetics, as the rate-determining step is the unimolecular extrusion of nitrogen gas nih.gov. The rate of this decomposition is highly sensitive to the electronic properties of the substituents on the aromatic ring.

Effect of Substituents: Electron-donating groups, such as the methoxy and methyl groups present in this compound, generally decrease the rate of thermal decomposition compared to unsubstituted phenyl azide. This is because they destabilize the transition state for N₂ extrusion. Conversely, electron-withdrawing groups tend to accelerate the reaction. Hammett plots, which correlate reaction rates with substituent electronic parameters (σ), often show a positive ρ value for aryl azide decomposition, indicating that the reaction is favored by electron-withdrawing substituents researchgate.net.

Activation Parameters: The thermal decomposition of 2-azidoazobenzenes, which also involves an intramolecular cyclization following nitrene formation, exhibits activation enthalpies (ΔH‡) in the range of 18-26 kcal/mol and activation entropies (ΔS‡) from -19 to +11 cal mol⁻¹ deg⁻¹ nih.gov. Similarly, theoretical studies on the decomposition of 2-azido-N,N-dimethylethanamine (DMAZ) calculated an activation barrier of approximately 39 kcal/mol for the formation of the singlet nitrene in the gas phase nih.govnih.gov. It is expected that the activation energy for the decomposition of this compound would fall within a similar range, influenced by its specific substituents and the reaction solvent.

The table below presents hypothetical kinetic data for the thermal decomposition of this compound, based on trends observed for analogous compounds.

| Temperature (°C) | Hypothetical Rate Constant (k, s⁻¹) | Reaction Half-life (t₁/₂, min) |

| 120 | 1.5 x 10⁻⁵ | 770 |

| 130 | 4.5 x 10⁻⁵ | 257 |

| 140 | 1.3 x 10⁻⁴ | 89 |

| 150 | 3.6 x 10⁻⁴ | 32 |

| This is a hypothetical data table for illustrative purposes, as experimental values for this specific compound are not available in the reviewed literature. |

Characterization of Transient Intermediates (e.g., using ESI-MS)

The direct observation and characterization of short-lived, transient intermediates are crucial for confirming reaction mechanisms. For reactions involving this compound, the key transient species is the 2-methoxy-4-methylphenylnitrene. Several advanced spectroscopic techniques could be employed for its detection.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for detecting ionic intermediates in solution researchgate.netnih.gov. While the nitrene itself is a neutral species, it can be detected if it is part of a charged complex, for example, a metal-nitrenoid intermediate formed during a catalyzed reaction. In such a scenario, ESI-MS could provide the mass-to-charge ratio of the [Catalyst+Nitrene] complex, offering direct evidence for its formation. Tandem MS (MS/MS) experiments could further probe the structure of this intermediate by analyzing its fragmentation patterns researchgate.net.

Laser Flash Photolysis (LFP): This technique is ideal for studying neutral, short-lived species like nitrenes. LFP involves exciting the parent azide with a short laser pulse to generate the nitrene, whose presence is then monitored by transient absorption spectroscopy researchgate.netnih.govresearchgate.netresearchgate.netnsf.govacs.org. The resulting transient absorption spectrum provides a spectral fingerprint of the intermediate. For 2-methoxy-4-methylphenylnitrene, one would expect to observe characteristic absorptions for both the initially formed singlet nitrene and the subsequently formed, longer-lived triplet nitrene. The kinetics of the decay of these transient signals would provide rate constants for processes like intersystem crossing and subsequent reactions.

Matrix Isolation Spectroscopy (IR and EPR): By generating the nitrene via photolysis of this compound at cryogenic temperatures within an inert gas matrix (like argon), the intermediate can be trapped and studied by conventional spectroscopy researchgate.net. Infrared (IR) spectroscopy would reveal characteristic vibrational frequencies of the nitrene, while Electron Paramagnetic Resonance (EPR) spectroscopy would be definitive for characterizing the triplet ground state of the nitrene, providing its zero-field splitting parameters (D and E values) researchgate.net.

The table below summarizes the expected characterization data for the transient 2-methoxy-4-methylphenylnitrene.

| Technique | Intermediate | Expected Observation |

| ESI-MS/MS | Metal-Nitrenoid Complex | Detection of [M-Nitrene]⁺ ion and characteristic fragment ions. |

| Laser Flash Photolysis | Singlet Nitrene | Transient absorption band with a lifetime of nanoseconds. |

| Laser Flash Photolysis | Triplet Nitrene | Different transient absorption band with a longer lifetime (microseconds). |

| Matrix Isolation EPR | Triplet Nitrene | Characteristic spectrum defining zero-field splitting parameters (D and E). |

| Matrix Isolation IR | Nitrene (Singlet/Triplet) | Specific vibrational bands distinct from the parent azide and final products. |

| This is a hypothetical data table for illustrative purposes, as experimental data for this specific compound are not available in the reviewed literature. |

Stereochemical and Regiochemical Control Elements in Reaction Design

Controlling the stereochemistry and regiochemistry of reactions is a cornerstone of modern synthetic chemistry. For reactions involving this compound, these control elements are critical in both cycloaddition and nitrene-mediated processes.

Regiochemical Control:

In Cycloadditions: As discussed in section 4.1, the reaction of this compound with an unsymmetrical alkyne can lead to two regioisomers. The inherent electronic properties of the azide, with its electron-donating methoxy and methyl groups, will provide a degree of regiochemical preference. However, the most powerful control element is the choice of catalyst. Copper(I) catalysts generally favor the 1,4-regioisomer, while ruthenium catalysts are known to selectively produce the 1,5-regioisomer nih.gov. This catalyst-based control allows for the selective synthesis of a desired triazole product.

In Nitrene C-H Insertions: The intramolecular C-H insertion of the 2-methoxy-4-methylphenylnitrene presents a regiochemical challenge: insertion into the C-H bonds of the ortho-methyl group versus the methoxy group. The relative bond dissociation energies and the accessibility of these bonds will influence the outcome. Furthermore, the choice of a metal catalyst can profoundly impact regioselectivity. Different metallonitrenes (e.g., Fe, Rh, Ir-based) exhibit different preferences for insertion into primary, secondary, or tertiary C-H bonds, which could be exploited to direct the reaction towards a specific heterocyclic product youtube.com.

Stereochemical Control:

In Aziridination: If the 2-methoxy-4-methylphenylnitrene reacts with an alkene, an aziridine (B145994) is formed. The stereochemistry of the starting alkene can be retained if the reaction proceeds through a concerted pathway with a singlet nitrene. In contrast, a stepwise reaction involving a triplet nitrene would lead to a mixture of stereoisomers.

In Asymmetric Catalysis: The most sophisticated level of control involves using chiral catalysts to induce enantioselectivity. In the context of C-H amination, engineered enzymes or chiral metal complexes can create a chiral environment around the reactive nitrene intermediate. For example, myoglobin (B1173299) variants have been used to catalyze intramolecular C-H amination of arylsulfonyl azides with moderate to good enantioselectivity (up to 60% e.e.) researchgate.net. Similarly, chiral rhodium or iridium catalysts are highly effective for enantioselective aziridination and amination reactions researchgate.net. By designing a suitable chiral ligand or protein scaffold, it would be theoretically possible to achieve enantioselective intramolecular C-H insertion of the nitrene derived from this compound, leading to a single enantiomer of the resulting heterocyclic product.

Computational and Theoretical Studies on 2 Azido 1 Methoxy 4 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of organic molecules. cuny.eduresearchgate.net By calculating the electron density, DFT methods can predict a wide range of molecular attributes, from the energies of frontier molecular orbitals to spectroscopic parameters and the distribution of electrostatic potential. For 2-Azido-1-methoxy-4-methylbenzene (B6232545), DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or higher), would provide a robust theoretical framework for understanding its behavior. cuny.eduresearchgate.net

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the capacity to accept electrons. The energies of these orbitals and the HOMO-LUMO energy gap are critical descriptors of chemical reactivity and stability.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the azide (B81097) group, which possesses lone pairs of electrons. The electron-donating methoxy (B1213986) and methyl groups would further increase the energy of the HOMO, enhancing its nucleophilic character. Conversely, the LUMO is likely to be distributed over the azide moiety and the benzene (B151609) ring, with the azide's antibonding orbitals playing a significant role.

A smaller HOMO-LUMO energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The specific energy values would depend on the level of theory used for the calculation, but the qualitative distribution of these orbitals provides a clear picture of the molecule's reactive sites.

Table 1: Illustrative Frontier Molecular Orbital Energies (Calculated at a Hypothetical DFT Level)

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily located on the azide group and aromatic ring. |

| HOMO | -6.8 | Distributed across the aromatic ring and azide group. |

| Energy Gap | 5.3 | Indicates moderate kinetic stability. |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic azides. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Parameters to Support Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. DFT calculations can accurately predict vibrational frequencies (IR and Raman), as well as NMR chemical shifts.

For this compound, the most characteristic vibrational mode would be the asymmetric stretch of the azide group, which typically appears in the IR spectrum as a strong absorption between 2100 and 2160 cm⁻¹. researchgate.net Computational analysis can predict the exact frequency and intensity of this peak, as well as other vibrations associated with the aromatic ring, the methoxy group, and the methyl group. Furthermore, DFT can be used to predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can aid in the assignment of experimental signals.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the terminal nitrogen atoms of the azide group and the oxygen atom of the methoxy group. These areas are electron-rich and represent the most likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) would be found near the hydrogen atoms of the aromatic ring and the methyl group, indicating electron-deficient areas that are susceptible to nucleophilic attack. The MEP map provides a clear, intuitive guide to the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis offers a detailed description of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.dewikipedia.orgwisc.edu

Table 2: Selected NBO Analysis Results (Illustrative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ(C-C) | ~ 2-5 | Hyperconjugation |

| π (C=C) | π(N=N) | ~ 10-20 | π-conjugation |

| π (N=N) | π*(C=C) | ~ 5-15 | π-conjugation |

Note: E(2) is the second-order perturbation energy, which quantifies the strength of the donor-acceptor interaction. The values are illustrative.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the determination of transition state structures and activation energies. cuny.edunih.gov For this compound, a key reaction of interest is the thermal or photochemical decomposition of the azide group to form a highly reactive nitrene intermediate.

DFT calculations can be used to map out the potential energy surface for this reaction, identifying the transition state for the extrusion of N₂. The calculated activation energy for this process would provide a quantitative measure of the molecule's thermal stability. Furthermore, computational studies can explore the subsequent reactions of the resulting nitrene, such as intramolecular C-H insertion or ring expansion, providing insights into the potential products of thermolysis or photolysis. Such studies are crucial for understanding the synthetic utility and potential hazards of this compound. cymitquimica.com

Conformational Analysis and Energetics

The methoxy group in this compound is not rigidly fixed and can rotate around the C-O bond. This rotation gives rise to different conformers with varying energies. Conformational analysis, typically performed by scanning the potential energy surface as a function of the relevant dihedral angle (e.g., C-C-O-C), can identify the most stable conformation and the energy barriers between different conformers. researchgate.netchemrxiv.org

For this compound, the most stable conformer is likely to be the one where the methyl group of the methoxy moiety lies in the plane of the benzene ring, to maximize conjugation between the oxygen lone pairs and the aromatic π-system. DFT calculations can precisely determine the relative energies of the different conformers and the rotational energy barrier, which provides information about the molecule's flexibility at different temperatures.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior of molecules over time. In the context of this compound, MD simulations provide crucial insights into its conformational landscape, solvent interactions, and the intrinsic motions of its constituent atoms and functional groups. These simulations model the molecule as a collection of atoms interacting through a defined force field, and by numerically integrating Newton's equations of motion, a trajectory of the molecule's dynamic evolution is generated.

A key aspect of MD simulations is the ability to study the molecule in a simulated environment that mimics experimental conditions, such as in a solvent box of water or an organic solvent. This allows for the investigation of solvation effects on the conformational preferences of this compound. The explicit interactions with solvent molecules can stabilize certain conformations over others, which can have significant implications for the molecule's reactivity and its interactions with other molecules in solution.

Furthermore, MD simulations can be employed to study the dynamic processes leading up to and following a chemical reaction. For aryl azides, this is particularly relevant for understanding their thermal or photochemical decomposition to form highly reactive nitrenes. While the bond-breaking and bond-forming events themselves are often modeled using quantum mechanics, MD simulations can provide the initial structures and dynamic context for these reactive events. For example, Car–Parrinello Molecular Dynamics (CPMD), which combines density functional theory with molecular dynamics, has been used to investigate the mechanism of aryl azide formation, highlighting the power of dynamic computational methods. nih.govrsc.org

The insights gained from MD simulations on this compound can be correlated with experimental data and with findings from computational studies on related substituted diazabenzenes and other aryl azides. tubitak.gov.trresearchgate.netnih.govacs.org The understanding of how substituents affect the dynamic properties of the benzene ring is crucial for predicting the behavior of this and similar compounds. tubitak.gov.trresearchgate.net

A representative, though hypothetical, data table derived from a molecular dynamics simulation of this compound in an aqueous environment is presented below. This table illustrates the type of quantitative data that can be extracted from such simulations to describe the molecule's dynamic behavior.

Interactive Data Table: Dihedral Angle Dynamics of this compound

| Dihedral Angle | Atom Definition | Average Angle (degrees) | Standard Deviation (degrees) |

| Methoxy Rotation | C2-C1-O-CH3 | 15.2 | 25.8 |

| Azido (B1232118) Rotation | C1-C2-N1-N2 | -175.4 | 15.3 |

| Ring Puckering | C6-C1-C2-C3 | 0.5 | 2.1 |

Note: The data in this table is illustrative and intended to represent typical outputs from a molecular dynamics simulation. Atom numbering follows standard IUPAC nomenclature for the benzene ring.

This table showcases the analysis of key dihedral angles within the molecule, providing a quantitative measure of the flexibility and preferred conformations of the methoxy and azido substituents, as well as the planarity of the benzene ring. Such detailed structural and dynamic information is invaluable for understanding the chemical and physical properties of this compound at a molecular level.

Applications in Organic Synthesis and Materials Science

2-Azido-1-methoxy-4-methylbenzene (B6232545) as a Versatile Synthetic Building Block

As a synthetic intermediate, this compound offers a gateway to a diverse range of more complex molecular structures. The azide (B81097) group acts as a chemical handle that can be precisely transformed into other functionalities or used directly in powerful coupling reactions.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this compound is a valuable precursor in this regard. nih.gov

Triazoles: The most prominent reaction of aryl azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. This reaction, particularly the copper(I)-catalyzed version (CuAAC), is the hallmark of "click chemistry," prized for its high efficiency, regioselectivity, and mild reaction conditions. The reaction between an aryl azide like this compound and a suitable alkyne provides a reliable route to 1,4-disubstituted-1,2,3-triazoles. nih.gov Research on the closely related 1-azido-4-methoxybenzene (B1265735) shows it readily undergoes these cycloaddition reactions. mdpi.com

Pyrroles: While the direct conversion of aryl azides to pyrroles is less common, they can serve as precursors. Certain methods utilize the reactivity of azides to construct the pyrrole (B145914) ring, for example, through the reaction of vinyl azides with 1,3-dicarbonyl compounds catalyzed by Mn(III) complexes. acs.org Other strategies involve the denitrogenative annulation of vinyl azides or the intramolecular cyclization of homopropargyl azides. organic-chemistry.org For an aryl azide like this compound, a synthetic route would likely involve its conversion into a more reactive intermediate prior to ring formation.

Pyrazoles: The synthesis of pyrazoles typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds or related precursors. organic-chemistry.org Direct synthesis from aryl azides is not a standard method. However, the azide group can be reduced to the corresponding amine, which can then be converted into a hydrazine (B178648) derivative, an essential precursor for pyrazole (B372694) synthesis. This multi-step approach highlights the role of the azide as a masked amino group.

| Heterocycle | Synthetic Method from Aryl Azide | Key Features |

| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition with Alkynes (Click Chemistry) | High efficiency, regioselectivity, mild conditions. |

| Pyrrole | Multi-step synthesis, often via vinyl azide intermediates. acs.orgorganic-chemistry.org | The aryl azide is a precursor to more reactive intermediates. |

| Pyrazole | Indirect; requires reduction of azide to an amine, then conversion to a hydrazine derivative. | Azide serves as a protected form of an amine. |

The azide group is an exceptionally useful functional handle for assembling complex molecules. Its ability to participate in highly selective click reactions allows chemists to "click" together different molecular fragments with high fidelity. This modular approach is invaluable in constructing intricate structures such as dendrimers, macrocycles, and bioconjugates. mdpi.com For instance, research has shown the use of click chemistry to build complex triazole-bispidinone scaffolds which act as ligands for metal ions. nih.gov The presence of the methoxy (B1213986) and methyl groups on the this compound ring can also be used to fine-tune the solubility and electronic properties of the final molecular architecture.

Integration into Functional Materials

The same reactivity that makes this compound a valuable building block in synthesis also allows for its incorporation into functional materials, imparting them with new properties and functionalities.

Azide-functionalized monomers can be integrated into polymer chains to create materials with tunable properties. One strategy involves copolymerizing a monomer derived from this compound with other monomers. acs.org The resulting polymer possesses pendant azide groups along its backbone, which can be used for subsequent modifications. nanosoftpolymers.comgoogle.com

A key application is in creating cross-linked polymers. Upon thermal or UV activation, the azide group can release nitrogen gas to form a highly reactive nitrene intermediate. mdpi.com This nitrene can then react with adjacent polymer chains, forming covalent cross-links that enhance the material's thermal stability, mechanical strength, and solvent resistance. mdpi.comacs.org This technique is particularly useful for developing advanced materials like thermosets and specialized elastomers. mdpi.com

| Polymer Application | Role of this compound | Resulting Property |

| Cross-linking | Source of photoreactive or thermoreactive azide groups. mdpi.com | Enhanced thermal and mechanical stability. |

| Polymer Functionalization | Provides a "click" handle for post-polymerization modification. nanosoftpolymers.com | Introduction of new chemical or biological functions. |

The surface properties of materials can be precisely controlled by attaching a monolayer of functional molecules. "Click" chemistry is a powerful tool for this purpose. A surface can be prepared with alkyne groups, and then exposed to this compound. The azide-alkyne cycloaddition reaction will covalently and permanently attach the molecule to the surface, creating a new surface functionality determined by the methoxy- and methyl-substituted phenyl ring. This method is used to create biocompatible surfaces, sensor chips, and patterned surfaces for microelectronics.

While the azide itself is not typically a ligand, the 1,2,3-triazole ring formed via its click reaction is an excellent ligand for various transition metals. nih.govrsc.org By reacting this compound with an alkyne-containing molecule, a custom triazole ligand can be synthesized. These ligands can then be complexed with metals like palladium, platinum, copper, or zinc to create novel catalysts. nih.govrsc.orgrsc.org Such triazole-based catalysts have shown promise in a range of reactions, including oxidations and carbon-carbon bond-forming reactions like the Henry reaction. nih.govgoogle.com The electronic properties of the catalyst can be fine-tuned by the substituents on the aromatic ring of the original azide, demonstrating how this compound can serve as a crucial precursor in the development of new catalytic systems.

Application in Corrosion Inhibition Studies (of derivatives)

While direct studies on the corrosion inhibition properties of this compound are not extensively documented, its chemical structure serves as a valuable precursor for the synthesis of various derivatives, particularly 1,2,3-triazoles, which have demonstrated significant potential as corrosion inhibitors. The presence of the azido (B1232118) group allows for the facile creation of the triazole ring through cycloaddition reactions. These resulting triazole derivatives are of great interest in the field of corrosion science due to their ability to protect various metals and alloys in aggressive environments.

The effectiveness of these derivatives as corrosion inhibitors is largely attributed to the presence of heteroatoms (specifically nitrogen atoms in the triazole ring) and π-electrons in their molecular structures. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding medium. This adsorption process can occur through a combination of physical (electrostatic) and chemical interactions between the inhibitor and the metal. researchgate.nethelsinki.fi

Research into the corrosion inhibition performance of triazole derivatives often involves electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods provide insights into the mechanism of inhibition and the efficiency of the inhibitor. For instance, potentiodynamic polarization studies can determine whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions. researchgate.net EIS helps in understanding the resistance of the protective film formed on the metal surface.

Detailed Research Findings

Numerous studies have highlighted the efficacy of triazole derivatives in preventing the corrosion of metals, particularly steel in acidic solutions. For example, certain novel 1,2,4-triazolobenzodiazepine derivatives have shown exceptional inhibition efficiencies of over 94% for mild steel in a 1 M HCl medium at a concentration of 10⁻⁴ M. helsinki.fi The inhibition was found to be effective even at elevated temperatures, suggesting a strong and stable adsorption of the inhibitor molecules on the steel surface. helsinki.fi

The mechanism of inhibition is often described by adsorption isotherms, such as the Langmuir isotherm, which provides information about the interaction between the inhibitor molecules and the metal surface. researchgate.net The adsorption is influenced by the electronic properties of the substituent groups on the triazole ring. Electron-donating groups can enhance the electron density on the inhibitor molecule, promoting stronger adsorption and higher inhibition efficiency.

Quantum chemical calculations, using methods like Density Functional Theory (DFT), are frequently employed to correlate the molecular and electronic structure of the inhibitor with its performance. psu.eduphyschemres.orgphyschemres.org These theoretical studies help in understanding the sites of interaction on the inhibitor molecule and predict its adsorption behavior on the metal surface. Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to provide insights into the electron-donating and accepting abilities of the inhibitor. psu.eduepstem.netepstem.net

The table below summarizes the findings from various studies on the corrosion inhibition performance of different triazole derivatives.

| Inhibitor Derivative | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |

| NO2Ph-TBD | Mild Steel | 1 M HCl | 10⁻⁴ M | 95.2 | helsinki.fi |

| CH3Ph-TBD | Mild Steel | 1 M HCl | 10⁻⁴ M | 94.4 | helsinki.fi |

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1 M HCl | 5x10⁻⁴ M | Not specified, but noted as influential | nih.gov |

| 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1 M HCl | 5x10⁻⁴ M | Not specified, but noted as influential | nih.gov |

| 4-(2-quinolinylazo)-catechol (AZN-1) | Carbon Steel | 3.5% NaCl + CO₂ | 0.5 mM | 98.35 | nih.gov |

| 4-(4-phenoxyphenylazo)-1-naphthol (AZN-2) | Carbon Steel | 3.5% NaCl + CO₂ | 0.5 mM | 97.27 | nih.gov |

| 4-(4-pyridylazo)-1-naphthol (AZN-3) | Carbon Steel | 3.5% NaCl + CO₂ | 0.5 mM | 94.26 | nih.gov |

| 4-(2-pyridylazo)-1-naphthol (AZN-4) | Carbon Steel | 3.5% NaCl + CO₂ | 0.5 mM | 91.02 | nih.gov |

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodological Advancements

Research into 2-Azido-1-methoxy-4-methylbenzene (B6232545), an aromatic azide (B81097), has primarily leveraged its energetic azido (B1232118) group for various chemical transformations. A significant methodological advancement in the synthesis of related aryl azides is the 'azido transfer' protocol. researchgate.net This method, which often involves the reaction of an organolithium species with tosyl azide, provides a versatile route to these compounds. researchgate.net For many aryl azides, this process involves the formation of a triazene-salt intermediate which then fragments to yield the desired azide. researchgate.net

The reactivity of aryl azides like this compound is dominated by the chemistry of the azide moiety. A key reaction is the 1,3-dipolar cycloaddition, where the azide reacts with alkenes or alkynes to form triazolines or triazoles, respectively. This type of reaction is fundamental in "click chemistry," valued for its high efficiency and selectivity. nih.gov Furthermore, thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo a variety of subsequent reactions, including C-H insertion and ring expansion. The presence of the methoxy (B1213986) and methyl substituents on the benzene (B151609) ring of this compound influences the electronic properties of the molecule, thereby affecting the reactivity of the azido group and the stability of any intermediates formed.

Identification of Remaining Challenges in Synthesis and Reactivity

Despite established synthetic routes, challenges in the synthesis of specific aryl azides remain. Achieving high yields and purity can be difficult for certain substrates, as some azides are unstable and may decompose upon isolation or storage, even at low temperatures. researchgate.net The synthesis of azides through methods like the diazotization of anilines followed by reaction with sodium azide can present safety concerns due to the potential formation of explosive intermediates. The 'azido transfer' method, while generally effective, can have limitations depending on the stability of the required organometallic intermediate and potential side reactions. researchgate.net

Controlling the reactivity of the generated nitrene is another significant challenge. The high reactivity of nitrenes can lead to a mixture of products, reducing the selectivity of a desired transformation. For this compound, the methoxy and methyl groups direct the outcome of nitrene insertion or rearrangement reactions, but achieving high regioselectivity can still be problematic. The energetic and potentially explosive nature of organic azides necessitates careful handling and reaction control, which can limit the scale and conditions under which these reactions are performed.

Outlook for Novel Reaction Discoveries and Expanded Synthetic Utility

The future for this compound and related aryl azides lies in the discovery of novel, selective transformations and their application in complex molecule synthesis. There is potential for developing new catalytic systems that can control the reactivity of the azide group or the resulting nitrene. For instance, transition metal catalysis could enable novel cycloaddition or C-H amination reactions with high chemo- and regioselectivity, expanding the synthetic utility beyond traditional thermal or photochemical methods.

The unique electronic profile of this compound, conferred by its electron-donating methoxy and methyl groups, could be exploited for the synthesis of novel heterocyclic compounds. These substituents can influence the regiochemistry of cycloaddition reactions and the migratory aptitude of groups in nitrene rearrangements, allowing for the targeted synthesis of specific isomers. Further exploration of its use in multicomponent reactions could also lead to the efficient construction of complex molecular architectures from simple precursors in a single step. The development of azido transfer reagents that are safer and more efficient will also broaden the accessibility and application of these compounds. mdpi.com

Potential Directions for Advanced Materials Science Applications

The chemical properties of this compound make it a candidate for applications in materials science. The azido group is a well-known photo-crosslinking moiety. Upon irradiation with UV light, it can release dinitrogen gas to form a highly reactive nitrene, which can then form covalent bonds with surrounding polymer chains. This property could be utilized to develop photoresists for microelectronics or for the surface modification of materials.

Furthermore, the ability of the azide to participate in highly efficient "click" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, opens up possibilities for its use in creating functional polymers and dendrimers. By incorporating this azide into a monomer, it can be "clicked" onto polymers or surfaces bearing alkyne groups, providing a powerful tool for creating well-defined, functional materials. The aromatic core, with its methoxy and methyl substituents, could also contribute to the electronic and photophysical properties of resulting materials, suggesting potential applications in organic electronics or as fluorescent probes. Research into hyperbranched polymers using azido-functionalized monomers has shown the influence of the azide group on the properties of the resulting materials. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 2-Azido-1-methoxy-4-methylbenzene, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves azide introduction via nucleophilic substitution or diazo transfer reactions. For example, substituting a halogen (e.g., chlorine) in 2-chloro-1-methoxy-4-methylbenzene with sodium azide (NaN₃) in polar aprotic solvents like DMF at 60–80°C under inert atmosphere achieves moderate yields (40–60%). Catalysts such as Cu(I) salts may enhance reactivity . Purification via column chromatography (hexane/ethyl acetate) is recommended to isolate the product.

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : The compound is sensitive to light, heat, and acidic/basic conditions. Store in amber vials at –20°C under argon. Stability in aqueous solutions is pH-dependent; avoid extremes outside pH 5–9 to prevent premature decomposition or unintended cycloadditions . Regular NMR monitoring (e.g., ¹H NMR in CDCl₃) is advised to detect degradation (e.g., loss of azide signal at δ 3.5–4.0 ppm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Methoxy group signals at δ ~3.8 ppm (¹H) and 55–60 ppm (¹³C); aromatic protons split due to substituent effects .

- IR Spectroscopy : Azide stretch at ~2100–2150 cm⁻¹ confirms functional group integrity .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matches theoretical mass (e.g., C₈H₉N₃O: 163.0746 Da).

Advanced Research Questions

Q. What strategies mitigate competing side reactions during azide-alkyne cycloadditions involving this compound?

- Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) requires strict control of Cu(I) concentration (0.1–1 mol%) and degassed solvents to prevent oxidation. Competing reactions (e.g., azide dimerization) are minimized by maintaining temperatures <50°C and using stabilizing ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) . Post-reaction purification via preparative HPLC resolves triazole products from unreacted azides.

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity, substituent electronic effects, or trace metal contamination. Systematic studies using:

- Kinetic Analysis : Monitor reaction progress via in situ FTIR or HPLC to compare rates under varying conditions.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict regioselectivity in cycloadditions, reconciling experimental outcomes .

Cross-validate findings with independent synthetic routes (e.g., Staudinger reactions) to confirm mechanistic pathways .

Q. What role does the methoxy group play in modulating the electronic properties of this compound for photochemical applications?

- Methodological Answer : The electron-donating methoxy group increases aromatic ring electron density, shifting UV-Vis absorption maxima (e.g., λmax ~270 nm in acetonitrile). Time-resolved fluorescence spectroscopy reveals extended excited-state lifetimes, facilitating applications in photoaffinity labeling. Compare with des-methoxy analogs to quantify electronic effects .

Q. How can thermal decomposition kinetics of this compound be safely studied?

- Methodological Answer : Use differential scanning calorimetry (DSC) under controlled heating rates (2–10°C/min) to identify exothermic decomposition peaks. Complement with thermogravimetric analysis (TGA) to quantify mass loss. Kinetic parameters (e.g., activation energy via Kissinger method) inform safe scale-up protocols . Conduct experiments in a blast-proof calorimeter with remote monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.